molecular formula C7H6O3 B1581033 1-Cyclopentene-1,2-dicarboxylic anhydride CAS No. 3205-94-5

1-Cyclopentene-1,2-dicarboxylic anhydride

Cat. No.: B1581033
CAS No.: 3205-94-5
M. Wt: 138.12 g/mol
InChI Key: GBBPFLCLIBNHQO-UHFFFAOYSA-N
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Description

1-Cyclopentene-1,2-dicarboxylic anhydride is an organic compound with the molecular formula C7H6O3. It is a valuable dienophile in Diels-Alder reactions, which are widely used in organic synthesis to form cyclic compounds. This compound is known for its utility in the synthesis of complex molecular structures, including those found in natural products and pharmaceuticals .

Scientific Research Applications

1-Cyclopentene-1,2-dicarboxylic anhydride has several applications in scientific research:

Safety and Hazards

When handling 1-Cyclopentene-1,2-dicarboxylic anhydride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

1-Cyclopentene-1,2-dicarboxylic anhydride is a valuable Diels-Alder dienophile, for example, in approach to the bicycloundecane system in taxanes . This suggests potential future directions in the synthesis of complex organic molecules.

Preparation Methods

1-Cyclopentene-1,2-dicarboxylic anhydride can be synthesized through various methods. One common synthetic route involves the reaction of cyclopentadiene with maleic anhydride under Diels-Alder reaction conditions. The reaction typically requires heating to facilitate the formation of the desired anhydride product .

In industrial settings, the compound can be produced by the catalytic oxidation of cyclopentene. This method involves the use of a suitable catalyst, such as vanadium pentoxide, and an oxidizing agent like air or oxygen. The reaction is carried out at elevated temperatures to achieve high yields of the anhydride .

Chemical Reactions Analysis

1-Cyclopentene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Cyclopentene-1,2-dicarboxylic anhydride in Diels-Alder reactions involves the formation of a cyclic transition state between the dienophile and the diene. This transition state leads to the formation of a new six-membered ring with the incorporation of the anhydride moiety. The reaction is facilitated by the electron-withdrawing nature of the anhydride group, which enhances the reactivity of the dienophile .

Comparison with Similar Compounds

1-Cyclopentene-1,2-dicarboxylic anhydride can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[c]furan-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(4)7(9)10-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBPFLCLIBNHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60315061
Record name 1-Cyclopentene-1,2-dicarboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3205-94-5
Record name 3205-94-5
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Record name 1-Cyclopentene-1,2-dicarboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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